molecular formula C12H16BrNO2S B3029316 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine CAS No. 622386-94-1

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine

Cat. No.: B3029316
CAS No.: 622386-94-1
M. Wt: 318.23
InChI Key: HFRCPNHFAFLBMD-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine is a chemical compound that features a piperidine ring substituted with a bromophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the piperidine ring. Common reagents for this step include bromobenzene and a suitable catalyst.

    Addition of the Methylsulfonyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted piperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)piperidine: Lacks the methylsulfonyl group, which may affect its binding properties and reactivity.

    1-(Methylsulfonyl)piperidine: Lacks the bromophenyl group, which may reduce its hydrophobic interactions.

    4-Phenyl-1-(methylsulfonyl)piperidine: Lacks the bromine atom, which can influence its reactivity and binding affinity.

Uniqueness

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine is unique due to the presence of both the bromophenyl and methylsulfonyl groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-bromophenyl)-1-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-17(15,16)14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRCPNHFAFLBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855735
Record name 4-(4-Bromophenyl)-1-(methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622386-94-1
Record name 4-(4-Bromophenyl)-1-(methanesulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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